4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid
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Overview
Description
4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminocarbonyl group and an oxobutanoic acid moiety. It is of interest due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-oxobutanoic acid with 1-(aminocarbonyl)propylamine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The aminocarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The oxobutanoic acid moiety may also participate in interactions with cellular components, contributing to the compound’s overall biological effects.
Comparison with Similar Compounds
- 4{[1-(Aminocarbonyl)ethyl]amino}-4-oxobutanoic acid
- 4{[1-(Aminocarbonyl)butyl]amino}-4-oxobutanoic acid
- 4{[1-(Aminocarbonyl)propyl]amino}-4-oxopentanoic acid
Uniqueness: 4{[1-(Aminocarbonyl)propyl]amino}-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for targeted research applications.
Properties
IUPAC Name |
4-[(1-amino-1-oxobutan-2-yl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c1-2-5(8(9)14)10-6(11)3-4-7(12)13/h5H,2-4H2,1H3,(H2,9,14)(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEFAIASBDPEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
716341-76-3 |
Source
|
Record name | 3-[(1-carbamoylpropyl)carbamoyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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